An In-depth Technical Guide to Amino-PEG4-CH2CO2H: Properties, Synthesis, and Applications in Advanced Bioconjugation
An In-depth Technical Guide to Amino-PEG4-CH2CO2H: Properties, Synthesis, and Applications in Advanced Bioconjugation
Abstract
This technical guide provides a comprehensive exploration of the heterobifunctional linker, Amino-PEG4-CH2CO2H, a molecule of significant interest in the fields of bioconjugation, drug delivery, and therapeutic development. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights to offer researchers, scientists, and drug development professionals a thorough understanding of this versatile linker. We will delve into its core chemical and physical properties, provide detailed protocols for its synthesis and application, and explore its pivotal role in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Every technical claim and protocol is substantiated with citations to authoritative sources to ensure scientific integrity and provide a foundation for further investigation.
Introduction: The Strategic Importance of Heterobifunctional PEG Linkers
In the intricate landscape of modern therapeutics and diagnostics, the covalent linkage of distinct molecular entities is a fundamental requirement.[1] Heterobifunctional linkers, possessing two different reactive groups, are instrumental in this endeavor, enabling the controlled and sequential conjugation of biomolecules.[2] Among these, polyethylene glycol (PEG) linkers have garnered considerable attention for their unique and advantageous properties.[3] The incorporation of a PEG spacer enhances aqueous solubility, improves pharmacokinetic profiles by increasing the hydrodynamic radius, and can reduce the immunogenicity of the resulting conjugate.[4][5]
Amino-PEG4-CH2CO2H, the subject of this guide, is a prime example of a discrete PEG (dPEG®) linker, featuring a terminal primary amine and a terminal carboxylic acid separated by a four-unit polyethylene glycol chain. This defined structure offers precise control over the spatial separation of conjugated molecules, a critical parameter in optimizing the biological activity of complex constructs like ADCs and PROTACs.[4][6] The amine and carboxyl functionalities provide orthogonal reactivity, allowing for directed conjugation strategies.[7][8] This guide will serve as a detailed resource for the effective utilization of Amino-PEG4-CH2CO2H in research and development.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Amino-PEG4-CH2CO2H is paramount for its successful application. These properties dictate its reactivity, solubility, and stability, thereby influencing reaction conditions and the characteristics of the final conjugate.
Chemical Structure and Nomenclature
The structure of Amino-PEG4-CH2CO2H is characterized by a primary amine at one terminus and a carboxylic acid at the other, connected by a hydrophilic tetraethylene glycol spacer.
Caption: Chemical structure of Amino-PEG4-CH2CO2H.
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Common Name: Amino-PEG4-CH2CO2H
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Synonyms: Amino-PEG4-acetic acid, H2N-PEG3-CH2CO2H[4]
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IUPAC Name: 14-amino-3,6,9,12-tetraoxatetradecanoic acid[9]
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CAS Number: 195071-49-9[9]
Physicochemical Data
The following table summarizes the key physicochemical properties of Amino-PEG4-CH2CO2H. This data is essential for designing experiments, preparing solutions, and understanding the behavior of the linker in various chemical environments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₁NO₆ | [9] |
| Molecular Weight | 251.28 g/mol | [9] |
| Exact Mass | 251.1369 Da | [9] |
| Appearance | White solid or colorless liquid/oil | [4] |
| Purity | Typically >95% | [9] |
| Solubility | Soluble in water and most organic solvents such as DMSO and DMF.[4][10] | |
| Boiling Point | 397.6 ± 32.0 °C (Predicted) | [11] |
| Density | 1.156 ± 0.06 g/cm³ (Predicted) | [11] |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[9] |
Synthesis and Purification: A Practical Approach
While Amino-PEG4-CH2CO2H is commercially available, an understanding of its synthesis is valuable for researchers who may need to produce derivatives or understand potential impurities. A common synthetic strategy involves the use of orthogonally protected PEG precursors. The following is a representative synthetic workflow, adapted from established methods for similar PEGylated compounds.[12]
Caption: A generalized synthetic workflow for Amino-PEG4-CH2CO2H.
Detailed Synthesis Protocol (Adapted)
This protocol describes the synthesis of Amino-PEG4-CH2CO2H from a commercially available Boc- and t-butyl-protected precursor.
Materials:
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Boc-NH-PEG4-CH2COOtBu
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM), anhydrous
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Toluene
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Cold diethyl ether
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Piperidine (for Fmoc deprotection alternative)
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N,N-Dimethylformamide (DMF) (for Fmoc deprotection alternative)
Protocol:
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Boc Deprotection:
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Dissolve Boc-NH-PEG4-CH2COOtBu in anhydrous DCM.
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Add an excess of TFA (e.g., 20-50% v/v) to the solution.
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Stir the reaction at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
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Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
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-
t-Butyl Ester Hydrolysis:
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The crude product from the previous step can be directly subjected to hydrolysis.
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Treat the residue with neat TFA and stir at room temperature for 1-2 hours.
-
Remove the TFA by rotary evaporation.
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-
Product Precipitation and Isolation:
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Dissolve the oily residue in a minimal amount of DCM.
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Precipitate the product by adding the solution to a large volume of cold diethyl ether with vigorous stirring.
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Collect the precipitate (often the TFA salt of the amine) by filtration or centrifugation.
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Wash the solid with cold diethyl ether to remove organic impurities.
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Purification by Reversed-Phase HPLC
Purification of the crude product is essential to achieve the high purity required for bioconjugation applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[12]
Instrumentation and Reagents:
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Preparative RP-HPLC system with a C18 column
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Mobile Phase A: 0.1% TFA in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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UV detector
Protocol:
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Sample Preparation: Dissolve the crude product in a minimal volume of Mobile Phase A.
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Elution Gradient: Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 60% B over 30-40 minutes).
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Fraction Collection: Collect fractions corresponding to the major product peak, as identified by UV absorbance.
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Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a TFA salt.
Applications in Bioconjugation and Drug Development
The heterobifunctional nature of Amino-PEG4-CH2CO2H makes it a versatile tool for covalently linking two different molecules. The primary amine can react with carboxylic acids, activated esters (like N-hydroxysuccinimide esters), or carbonyls, while the carboxylic acid can be activated to react with primary amines.[7][8]
Antibody-Drug Conjugates (ADCs)
In ADC development, Amino-PEG4-CH2CO2H can serve as a linker to attach a potent cytotoxic payload to a monoclonal antibody (mAb). The mAb provides targeting specificity for cancer cells, and the PEG linker ensures the payload does not sterically hinder antibody binding while improving the overall physicochemical properties of the ADC.[4]
Caption: Generalized workflow for creating an Antibody-Drug Conjugate using Amino-PEG4-CH2CO2H.
Experimental Protocol: Two-Step ADC Synthesis
This protocol outlines a general procedure for conjugating a cytotoxic payload to an antibody using Amino-PEG4-CH2CO2H.
Part 1: Activation of the Linker and Conjugation to the Payload
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Activation of Carboxylic Acid:
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Dissolve Amino-PEG4-CH2CO2H (1.2 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents) in anhydrous DMF.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-6 hours or overnight at 4°C to form the NHS ester-activated linker.
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-
Conjugation to Payload:
-
Add the amine-containing payload (1 equivalent) to the activated linker solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Purify the linker-payload conjugate by HPLC.
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Part 2: Conjugation of Linker-Payload to the Antibody
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Antibody Preparation:
-
Buffer exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.4-8.0) to a concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the purified linker-payload conjugate (with its free amine) to the antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
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-
Purification:
-
Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and byproducts.
-
Characterize the ADC for drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.[13]
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Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] Amino-PEG4-CH2CO2H is an ideal linker for connecting the target-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG chain are crucial for the formation of a stable and productive ternary complex.[4][6]
Caption: The catalytic cycle of a PROTAC leading to protein degradation, facilitated by a flexible linker like Amino-PEG4-CH2CO2H.
Experimental Protocol: PROTAC Synthesis
This protocol outlines the general steps for synthesizing a PROTAC molecule.
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Activation and Coupling to the First Ligand:
-
Activate the carboxylic acid of Amino-PEG4-CH2CO2H with EDC and NHS in DMF as described in the ADC protocol.
-
Add the target-binding ligand with a free amine to the activated linker solution and stir overnight at room temperature.
-
Purify the resulting ligand-linker intermediate by HPLC.
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-
Activation of the Second Ligand and Final Coupling:
-
In a separate reaction, activate the carboxylic acid of the E3 ligase-binding ligand with EDC and NHS.
-
Add the purified ligand-linker intermediate (with its free amine) to the activated E3 ligase ligand.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
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-
Purification and Characterization:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the product by mass spectrometry and NMR to confirm its identity and purity.[4]
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Conclusion: A Versatile Tool for Innovative Bioconjugation
Amino-PEG4-CH2CO2H stands out as a highly versatile and valuable tool in the armamentarium of the modern biopharmaceutical researcher. Its well-defined structure, hydrophilicity, and orthogonal reactive ends provide a robust platform for the construction of complex and highly functional bioconjugates. The principles and protocols outlined in this guide are intended to provide a solid foundation for the application of this linker in the development of next-generation therapeutics and diagnostics. As with any chemical synthesis and bioconjugation, empirical optimization for each unique combination of molecules is essential to achieve the desired outcome. The continued exploration and application of such precisely engineered linkers will undoubtedly fuel further innovation in the fields of drug delivery and targeted therapies.
References
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Ingenieria Analitica Sl. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Retrieved January 2, 2026, from [Link]
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Frontiers in Bioengineering and Biotechnology. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Retrieved January 2, 2026, from [Link]
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PMC - NIH. (n.d.). Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties. Retrieved January 2, 2026, from [Link]
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NIH. (n.d.). Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. Retrieved January 2, 2026, from [Link]
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Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Retrieved January 2, 2026, from [Link]
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ResearchGate. (2016). A New Route for the Synthesis of 1-Amino-3,6,9,12-Tetraoxapentadecan-15-Oic Acid. Retrieved January 2, 2026, from [Link]
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PMC - NIH. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved January 2, 2026, from [Link]
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CD Bioparticles. (n.d.). Amino-PEG4-CH2CO2H. Retrieved January 2, 2026, from [Link]
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PubChem. (n.d.). 1-Amino-11-azido-3,6,9-trioxaundecane. Retrieved January 2, 2026, from [Link]
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Creative Biolabs. (n.d.). Amino-PEG4-CH2CO2H (CAT#: ADC-L-Y0150). Retrieved January 2, 2026, from [Link]
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PMC - NIH. (n.d.). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. Retrieved January 2, 2026, from [Link]
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PMC - NIH. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Retrieved January 2, 2026, from [Link]
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NIH. (n.d.). One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates. Retrieved January 2, 2026, from [Link]
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